o-Desethyl sildenafil
Overview
Description
O-Desethyl Sildenafil is a metabolite of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . The chemical structure of this compound is characterized by the molecular formula C20H26N6O4S . This compound is formed through the metabolic process where sildenafil undergoes desethylation.
Mechanism of Action
Target of Action
o-Desethyl sildenafil is a metabolite of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . PDE5 is the primary target of this compound. This enzyme plays a crucial role in the regulation of the intracellular concentration of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .
Mode of Action
This compound acts as a selective inhibitor of PDE5 . The inhibition of PDE5 leads to an increase in the concentration of cGMP. The elevated levels of cGMP result in smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature . This relaxation increases blood flow, leading to an erection in response to sexual stimulation .
Biochemical Pathways
The action of this compound primarily affects the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released, which then activates the enzyme guanylate cyclase. This enzyme increases the production of cGMP. Under normal circumstances, PDE5 metabolizes cGMP, limiting its effects. The inhibition of pde5 by this compound prevents the degradation of cgmp, enhancing and prolonging its effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). While specific data on this compound is limited, it’s known that sildenafil, from which this compound is metabolized, has a bioavailability of 40% . It is metabolized in the liver, primarily by the CYP3A4 enzyme, and to a lesser extent by CYP2C9 . The drug and its metabolites are excreted in the feces (approximately 80%) and urine (around 13%) .
Result of Action
The primary result of this compound’s action is the facilitation of penile erection in response to sexual stimulation . By inhibiting PDE5 and thereby increasing cGMP levels, this compound promotes the relaxation of smooth muscle and the inflow of blood to the corpus cavernosum . This physiological response aids in the treatment of erectile dysfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, factors such as the user’s overall health, age, liver and kidney function, and the use of other medications can influence the drug’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
o-Desethyl Sildenafil, like sildenafil, is likely to interact with the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus carvenosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .
Cellular Effects
It’s parent compound, sildenafil, has been shown to alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . It is plausible that this compound may have similar effects.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of sildenafil. Sildenafil acts as a potent selective, reversible inhibitor of PDE5, the enzyme responsible for the hydrolysis of cGMP . This leads to an increase in the levels of cGMP, resulting in smooth muscle relaxation and increased blood flow.
Temporal Effects in Laboratory Settings
Studies on sildenafil have shown that after taking a dose, it will gradually decrease over a few hours . It can take about 24 hours for sildenafil to be completely removed from the body system .
Dosage Effects in Animal Models
Studies on sildenafil have shown its protective effects in animal models of ischemic colitis .
Metabolic Pathways
This compound is a metabolite of sildenafil, which suggests that it is part of the metabolic pathway of sildenafil
Transport and Distribution
Sildenafil is known to be distributed in the corpus cavernosum, vessel walls, and lung tissue .
Subcellular Localization
Given that sildenafil is known to act on the enzyme PDE5, which is found in the cytoplasm of cells , it is plausible that this compound may also be localized in the cytoplasm.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desethyl Sildenafil typically involves the desethylation of sildenafil. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of acidic or basic conditions to facilitate the removal of the ethyl group from sildenafil .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where sildenafil is subjected to controlled desethylation processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-Desethyl Sildenafil can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
O-Desethyl Sildenafil has several scientific research applications, including:
Comparison with Similar Compounds
Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to sildenafil and vardenafil.
Uniqueness of O-Desethyl Sildenafil: this compound is unique in that it is a primary metabolite of sildenafil, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its study helps in understanding the overall efficacy and safety profile of sildenafil and related drugs .
Properties
IUPAC Name |
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347623 | |
Record name | O-Desethyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-91-2 | |
Record name | o-Desethyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desethyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139755-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESETHYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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